1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
CAS No.: 618072-93-8
Cat. No.: VC16143213
Molecular Formula: C24H21FN4O6
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618072-93-8 |
|---|---|
| Molecular Formula | C24H21FN4O6 |
| Molecular Weight | 480.4 g/mol |
| IUPAC Name | (4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C24H21FN4O6/c1-35-19-7-6-16(13-18(19)25)22(30)20-21(15-4-2-5-17(12-15)29(33)34)28(24(32)23(20)31)10-3-9-27-11-8-26-14-27/h2,4-8,11-14,21,30H,3,9-10H2,1H3/b22-20+ |
| Standard InChI Key | RMQKCWGIJJGKCR-LSDHQDQOSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])/O)F |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])O)F |
Introduction
The compound 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that incorporates several functional groups, including imidazole, benzoyl, and nitrophenyl moieties. This compound is not explicitly documented in the provided search results, but its structure can be inferred from similar compounds.
Potential Applications
Compounds with similar structures have been explored for their biological activities, including antimicrobial and anticancer properties. The presence of an imidazole ring, known for its role in various biologically active compounds, suggests potential biological activity.
Mechanism of Action
The mechanism of action for such compounds often involves interaction with enzymes or receptors, but specific details for this compound would require experimental studies.
Similar Compounds
Similar compounds, like 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one, have been studied for their chemical properties and potential applications .
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one | Not specified | Antimicrobial, anticancer | |
| 4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one | 451.4 g/mol | Antimicrobial, anticancer | |
| 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one | Not specified | Potential antimicrobial, anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume